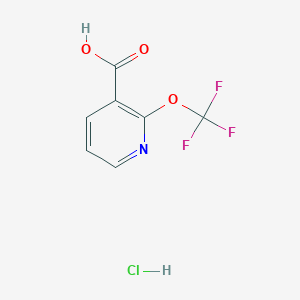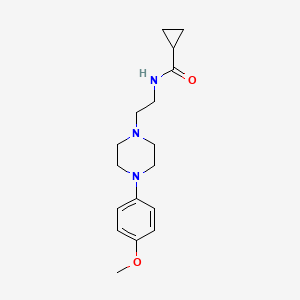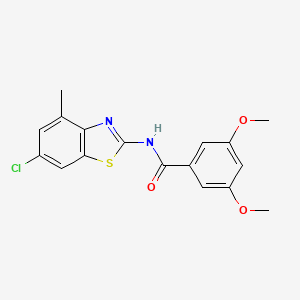amino}ethoxy)benzoic acid CAS No. 1280213-15-1](/img/new.no-structure.jpg)
3-(2-{[(tert-Butoxy)carbonyl](methyl)amino}ethoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid is an organic compound with the molecular formula C14H19NO5 It is a derivative of benzoic acid, featuring a tert-butoxycarbonyl (Boc) protected amino group and an ethoxy linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amine.
Ether Formation: The Boc-protected amine is then reacted with 2-bromoethanol under basic conditions to form the ethoxy linker.
Coupling with Benzoic Acid: The resulting intermediate is coupled with benzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient mixing and reaction control, as well as the use of automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid can undergo various chemical reactions, including:
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Substitution: The ethoxy linker can participate in nucleophilic substitution reactions.
Coupling Reactions: The carboxylic acid group can be activated and coupled with amines or alcohols to form amides or esters.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used for Boc deprotection.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases for nucleophilic substitution.
Coupling Reactions: DCC and DMAP are frequently used for amide or ester formation.
Major Products
Hydrolysis: Yields the free amine derivative.
Substitution: Yields various substituted derivatives depending on the nucleophile used.
Coupling Reactions: Yields amides or esters depending on the reactants.
科学的研究の応用
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential as a drug precursor or active pharmaceutical ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the carboxylic acid group can form hydrogen bonds or ionic interactions with proteins, while the Boc-protected amine can be deprotected to reveal a reactive amine group that can participate in further chemical reactions.
類似化合物との比較
Similar Compounds
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid methyl ester: A methyl ester derivative with similar structural features.
3-(2-{(tert-Butoxy)carbonylamino}ethoxy)benzoic acid ethyl ester: An ethyl ester derivative with similar structural features.
特性
CAS番号 |
1280213-15-1 |
|---|---|
分子式 |
C15H21NO5 |
分子量 |
295.335 |
IUPAC名 |
3-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]benzoic acid |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16(4)8-9-20-12-7-5-6-11(10-12)13(17)18/h5-7,10H,8-9H2,1-4H3,(H,17,18) |
InChIキー |
GYDOEOJULNJMSL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCOC1=CC=CC(=C1)C(=O)O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-(3-chloro-4-fluorophenyl)-N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2518982.png)

![3-chloro-5-(trifluoromethyl)-2-(4-{[4-(trifluoromethyl)piperidin-1-yl]sulfonyl}-1H-pyrazol-1-yl)pyridine](/img/structure/B2518987.png)
![N-(4-methoxybenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2518989.png)
![2-(2-(tetrahydrofuran-2-yl)-1H-benzo[d]imidazol-1-yl)-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B2518991.png)



![[(2S,4S)-4-fluoro-1-[(5-methyl-1,2-oxazol-4-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B2518997.png)
![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl benzoate](/img/structure/B2518998.png)
![methyl 4-[[2-[(E)-2-cyano-3-[4-(difluoromethylsulfanyl)anilino]-3-oxoprop-1-enyl]phenoxy]methyl]benzoate](/img/structure/B2518999.png)
![2-({8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2519002.png)
![N-(2-(4-(2,6-dimethylmorpholino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2519003.png)

